

A Technical Guide to 1,3-Dilinoelaidoyl Glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dilinoelaidoyl glycerol*

Cat. No.: *B15601234*

[Get Quote](#)

CAS Number: 372490-73-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoelaidoyl glycerol, also known as DG(18:2/0:0/18:2) or 1,3-Dilinoelaidin, is a specific diacylglycerol (DAG) of significant interest in lipid research.^{[1][2][3]} Structurally, it is characterized by a glycerol backbone esterified with linoelaidic acid at the sn-1 and sn-3 positions.^{[1][4][5]} Linoelaidic acid is the trans isomer of the common cis-polyunsaturated fatty acid, linoleic acid. This technical guide provides a comprehensive overview of **1,3-Dilinoelaidoyl glycerol**, including its chemical and physical properties, a generalized synthesis protocol, and an exploration of the potential biological significance of its constituent fatty acid, linoelaidic acid.

Chemical and Physical Properties

The properties of **1,3-Dilinoelaidoyl glycerol** are summarized in the table below. These have been compiled from various chemical supplier databases and related chemical information sources.

Property	Value	Source
CAS Number	372490-73-8	[1] [2] [3]
Molecular Formula	C39H68O5	[1]
Molecular Weight	617.0 g/mol	[1]
Purity	>98%	[1]
Formal Name	(9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester	[1]
Synonyms	DG(18:2/0:0/18:2), 1,3-Dilinoelaidin	[1] [2] [3]
Formulation	A solid	[1]
Solubility	DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]

The constituent fatty acid, linoelaidic acid, has the following properties:

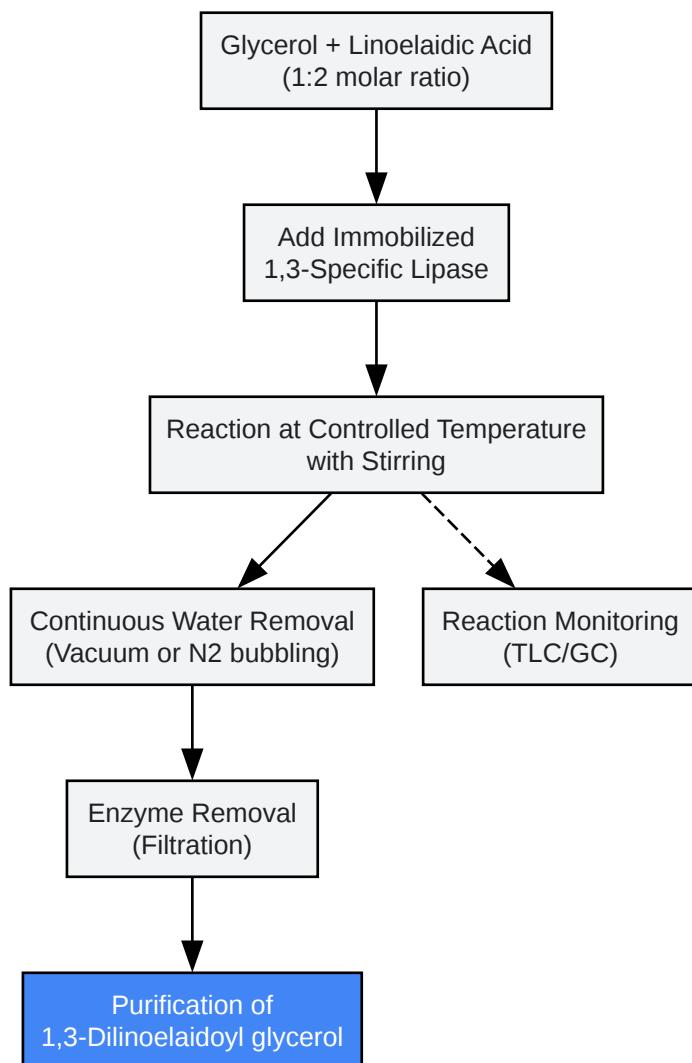
Property	Value	Source
CAS Number	506-21-8	[2]
Molecular Formula	C18H32O2	[2]
Molecular Weight	280.4 g/mol	[2]
Melting Point	28 - 29 °C	[2]
Density	0.89 g/mL at 25 °C	[6]
Description	An octadecadienoic acid with two trans double bonds at positions 9 and 12. It is an omega-6 fatty acid.	[2]

Experimental Protocols

General Synthesis of 1,3-Diacylglycerols via Enzymatic Esterification

While a specific protocol for the synthesis of **1,3-Dilinoelaidoyl glycerol** is not readily available in the surveyed literature, a general and widely used method for the synthesis of 1,3-diacylglycerols is through the enzymatic esterification of glycerol with the desired fatty acid. This method is favored for its specificity and milder reaction conditions compared to chemical synthesis. The following is a generalized protocol that can be adapted for the synthesis of **1,3-Dilinoelaidoyl glycerol**.

Materials:


- Glycerol (high purity, >99%)
- Linoelaidic acid
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Solvent-free system or a suitable organic solvent
- Vacuum pump
- Reaction vessel (e.g., pear-shaped flask)
- Stirring apparatus
- Temperature control system

Procedure:

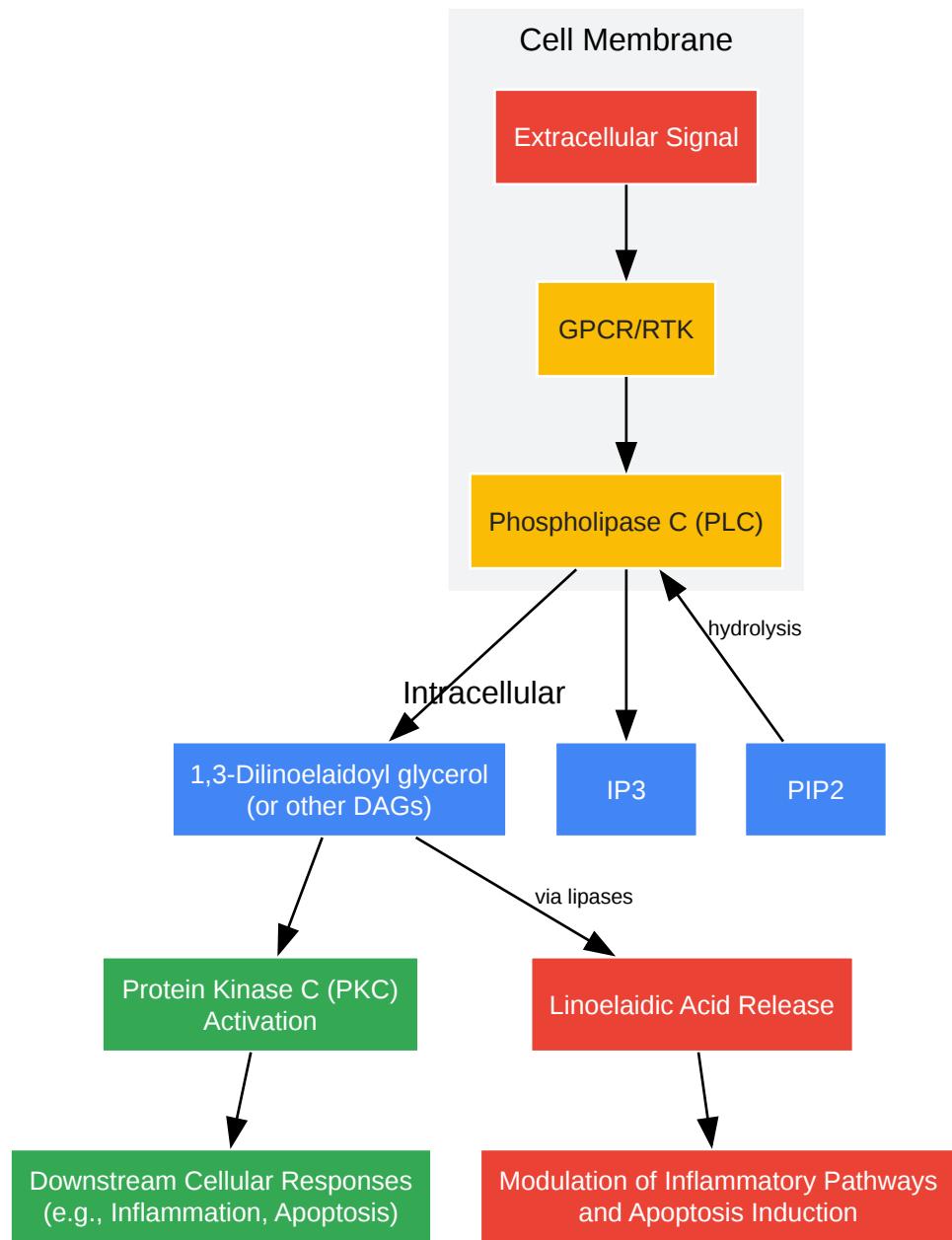
- Reactant Preparation: A stoichiometric ratio of glycerol to linoelaidic acid (1:2 molar ratio) is added to the reaction vessel.
- Enzyme Addition: The immobilized 1,3-specific lipase is added to the reactant mixture. The amount of enzyme is typically a percentage of the total reactant weight (e.g., 5 wt%).

- **Reaction Conditions:** The reaction is carried out with continuous stirring at a controlled temperature. For fatty acids with higher melting points, the temperature is maintained above the melting point to ensure a liquid phase.
- **Water Removal:** To drive the esterification reaction towards the synthesis of the diacylglycerol, the water produced during the reaction is continuously removed. This can be achieved by applying a vacuum to the system or by bubbling dry, inert gas (like nitrogen) through the reaction mixture.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition of the reaction mixture using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Purification:** Upon completion of the reaction, the immobilized enzyme is removed by filtration. The resulting product mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols, is then purified. Purification can be achieved through techniques such as molecular distillation, crystallization, or column chromatography.

The following diagram illustrates a general workflow for the enzymatic synthesis of 1,3-diacylglycerols.

[Click to download full resolution via product page](#)

Generalized workflow for the enzymatic synthesis of 1,3-diacylglycerols.


Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of **1,3-Dilinoelaidoyl glycerol** are limited, the known effects of its constituent fatty acid, linoelaidic acid, and the general roles of diacylglycerols in cell signaling can provide insights into its potential biological functions.

Linoelaidic acid, a trans fatty acid, has been shown to have anti-inflammatory and anti-parasitic properties and can induce apoptosis.^{[7][8]} Diacylglycerols, in general, are crucial second

messengers in various signaling pathways, most notably through the activation of protein kinase C (PKC).

The diagram below illustrates a potential signaling pathway that could be influenced by the presence of **1,3-Dilinoelaidoyl glycerol**, based on the known roles of diacylglycerols and the reported activities of linoelaidic acid.

[Click to download full resolution via product page](#)

Potential signaling pathways involving **1,3-Dilinoelaidoyl glycerol**.

This hypothetical pathway suggests that upon generation, **1,3-Dilinoelaidoyl glycerol** could activate PKC, leading to downstream cellular effects. Additionally, the release of linoelaidic acid from the diacylglycerol backbone by cellular lipases could contribute to the modulation of inflammatory responses and the induction of apoptosis, as has been reported for the free fatty acid.

Conclusion

1,3-Dilinoelaidoyl glycerol is a diacylglycerol with a well-defined chemical structure. While specific experimental data on this molecule is sparse, its properties can be inferred from its constituent components and the broader class of 1,3-diacylglycerols. The provided information on its properties, a generalized synthesis protocol, and potential biological roles serves as a valuable resource for researchers in the fields of lipidomics, cell signaling, and drug development. Further investigation into the specific biological activities of **1,3-Dilinoelaidoyl glycerol** is warranted to fully elucidate its function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dilinoelaidoyl Glycerol | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Linolelaidic Acid | C18H32O2 | CID 5282457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,3-Dilinoelaidoyl Glycerol - CAS:372490-73-8 - KKL Med Inc. [m.kklmed.com]
- 5. amsbio.com [amsbio.com]
- 6. LINOELAIDIC ACID | 506-21-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linolelaidic Acid | Anti-inflammatory | Antiparasitic | TargetMol [targetmol.com]

- To cite this document: BenchChem. [A Technical Guide to 1,3-Dilinoelaidoyl Glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601234#1-3-dilinoelaidoyl-glycerol-cas-number\]](https://www.benchchem.com/product/b15601234#1-3-dilinoelaidoyl-glycerol-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com